AZD5904

描述

科学研究应用

AZD5904 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of myeloperoxidase and its effects on oxidative stress.

Biology: Investigated for its role in modulating immune responses and reducing inflammation.

作用机制

AZD5904 exerts its effects by irreversibly inhibiting myeloperoxidase, an enzyme involved in the production of reactive oxygen species during inflammation . The compound covalently modifies the heme group of myeloperoxidase, preventing the enzyme from converting to its active form . This inhibition reduces the production of harmful reactive oxygen species and mitigates oxidative stress .

准备方法

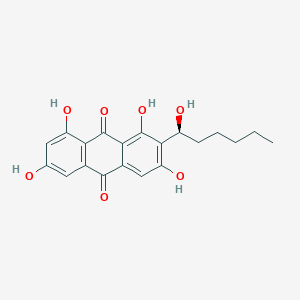

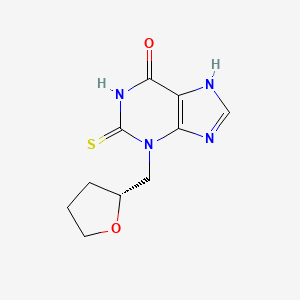

The synthetic route for AZD5904 involves the preparation of a 2-thioxanthine class compound. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods are also proprietary, but typically involve large-scale synthesis and purification processes to ensure high purity and yield .

化学反应分析

AZD5904 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions, although this is less common.

Substitution: this compound can undergo substitution reactions, particularly at the thioxanthine core.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

相似化合物的比较

AZD5904 is unique in its high selectivity and potency as a myeloperoxidase inhibitor. Similar compounds include:

Lactoperoxidase inhibitors: These compounds inhibit lactoperoxidase but are less selective for myeloperoxidase.

Thyroid peroxidase inhibitors: These compounds inhibit thyroid peroxidase but have lower selectivity for myeloperoxidase.

Other myeloperoxidase inhibitors: Compounds like PF-06282999 and AZD5582 also inhibit myeloperoxidase but may differ in their potency and selectivity profiles

This compound stands out due to its high selectivity (>70-fold) for myeloperoxidase over other enzymes, ion channels, and receptors .

属性

IUPAC Name |

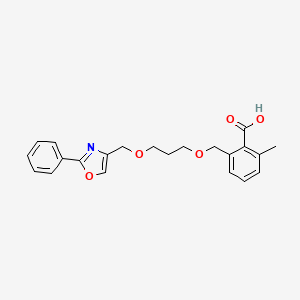

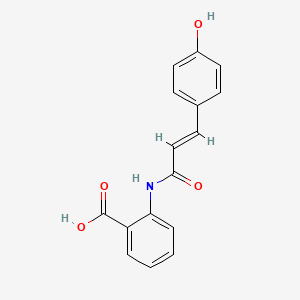

3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2S/c15-9-7-8(12-5-11-7)14(10(17)13-9)4-6-2-1-3-16-6/h5-6H,1-4H2,(H,11,12)(H,13,15,17)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPDBEVKURKEII-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](OC1)CN2C3=C(C(=O)NC2=S)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

618913-30-7 | |

| Record name | AZD-5904 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618913307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(2R)-tetrahydrofuran-2-ylmethyl]-2-thioxo-1,2,3,7-tetrahydro-6H-purin-6-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5904 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62A9CG81VN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of AZD5904?

A1: this compound functions as a potent and irreversible inhibitor of myeloperoxidase (MPO) [, , , , , , ]. MPO is an enzyme primarily found in neutrophils, a type of white blood cell, and plays a role in the inflammatory response.

Q2: How does MPO inhibition affect insulin resistance in the context of a high-fat diet (HFD)?

A2: Studies in rats have shown that HFD leads to increased MPO levels and activity, contributing to microvascular insulin resistance [, ]. Treatment with this compound during HFD feeding selectively improved vascular insulin sensitivity, suggesting that MPO inhibition could be a potential therapeutic strategy for addressing vascular dysfunction in individuals with insulin resistance [, ].

Q3: Could this compound be beneficial in treating cancer, particularly in combination with other therapies?

A3: Research suggests that MPO contributes to resistance to immune checkpoint therapy (ICT) in melanoma []. Inhibiting MPO with this compound enhanced the response to ICT in preclinical melanoma models, leading to improved survival rates []. This finding indicates a potential for this compound as an adjuvant therapy to enhance the efficacy of ICT in certain cancers.

Q4: What are the implications of germline MPO variants in myeloid neoplasia?

A4: Recent studies have revealed a significant association between germline MPO variants and an increased risk of developing myeloid neoplasia (MN), including acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) []. This association suggests that individuals with these variants may be predisposed to MN development, highlighting the need for further investigation into the underlying mechanisms [].

Q5: Does this compound show promise for treating hypertrophic cardiomyopathy (HCM)?

A5: Research indicates that MPO is present in cardiomyocytes and its levels are elevated in HCM []. Inhibiting MPO with this compound in HCM models showed promising results by alleviating relaxation defects in hypertrophic cardiomyocytes []. This suggests a potential therapeutic avenue for improving myocardial relaxation in HCM patients, but further investigations are necessary.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。